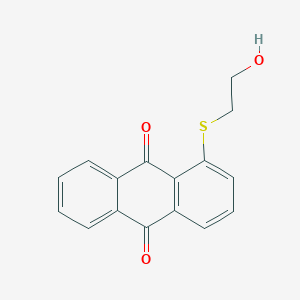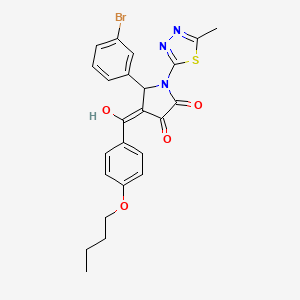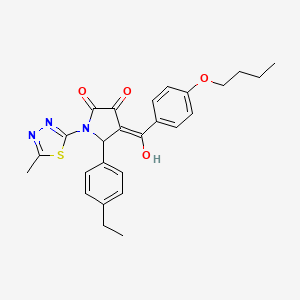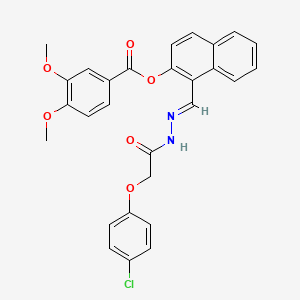![molecular formula C16H15NO2 B12010959 N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide CAS No. 71350-69-1](/img/structure/B12010959.png)
N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is an organic compound with the molecular formula C16H15NO2 It is a derivative of acetamide, featuring a biphenyl group attached to the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide typically involves the acylation of 2-[1,1’-biphenyl]-4-yl-2-oxoethylamine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to minimize by-products and maximize the purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to reduce environmental impact and production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is used as a building block for synthesizing more complex molecules. Its biphenyl structure makes it a valuable intermediate in the synthesis of ligands and catalysts.
Biology
In biological research, this compound can be used to study the interactions between biphenyl derivatives and biological macromolecules. It serves as a model compound for understanding the behavior of biphenyl-containing drugs and their metabolites.
Medicine
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structure allows for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mécanisme D'action
The mechanism of action of N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-phenyl-2-oxoethyl)acetamide: Lacks the biphenyl group, resulting in different chemical and biological properties.
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)benzamide: Contains a benzamide group instead of an acetamide group, which can alter its reactivity and applications.
Uniqueness
N-(2-[1,1’-biphenyl]-4-yl-2-oxoethyl)acetamide is unique due to its biphenyl structure, which provides distinct chemical properties and potential for diverse applications. The presence of the biphenyl group enhances its stability and allows for various functionalizations, making it a versatile compound in both research and industrial contexts.
Propriétés
Numéro CAS |
71350-69-1 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
N-[2-oxo-2-(4-phenylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C16H15NO2/c1-12(18)17-11-16(19)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,18) |
Clé InChI |
OTMNCSMAVGAXJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-chlorophenyl)-4-{[(1E,2Z)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12010883.png)



![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)








